4-(Furan-2-yl)pyrrolidine-3-carboxylic acid
CAS No.:
Cat. No.: VC16531877
Molecular Formula: C9H11NO3
Molecular Weight: 181.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H11NO3 |
|---|---|
| Molecular Weight | 181.19 g/mol |
| IUPAC Name | 4-(furan-2-yl)pyrrolidine-3-carboxylic acid |
| Standard InChI | InChI=1S/C9H11NO3/c11-9(12)7-5-10-4-6(7)8-2-1-3-13-8/h1-3,6-7,10H,4-5H2,(H,11,12) |
| Standard InChI Key | KMTSLALPZKTAJM-UHFFFAOYSA-N |
| Canonical SMILES | C1C(C(CN1)C(=O)O)C2=CC=CO2 |
Introduction
Chemical Structure and Physicochemical Properties
The molecular architecture of 4-(Furan-2-yl)pyrrolidine-3-carboxylic acid combines a five-membered pyrrolidine ring with a furan heterocycle and a carboxylic acid group. The IUPAC name, (3S,4S)-4-(furan-2-yl)pyrrolidine-3-carboxylic acid, reflects its stereochemistry, which is critical for its interactions in chiral environments. Key physicochemical properties include:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 181.19 g/mol |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 3 |
| Rotatable Bonds | 2 |
| Topological Polar Surface | 62 Ų |
The furan ring contributes to π-π stacking interactions, while the carboxylic acid group enhances solubility in polar solvents and enables salt formation. The compound’s LogP value, estimated at -1.71, indicates moderate hydrophilicity, favoring aqueous environments in biological systems .
Synthesis and Manufacturing Approaches
Synthetic routes to 4-(Furan-2-yl)pyrrolidine-3-carboxylic acid emphasize stereocontrol due to its chiral centers. Asymmetric Michael addition reactions are commonly employed, utilizing organocatalysts to achieve high enantiomeric excess. For example, a proline-derived catalyst can induce the desired (3S,4S) configuration during pyrrolidine ring formation. Alternative methods include:
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Paal-Knorr Synthesis: Cyclization of 1,4-dicarbonyl compounds with amines, though this approach may require post-functionalization to introduce the furan moiety.
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Cross-Coupling Reactions: Palladium-catalyzed Suzuki-Miyaura couplings to attach pre-functionalized furan derivatives to pyrrolidine intermediates.
Industrial-scale production remains limited, but recent advances in flow chemistry have improved yield and purity for small batches.
Comparative Analysis with Structural Analogues
Modifications to the furan or pyrrolidine rings significantly alter physicochemical and biological properties. A comparison with 4-(5-Ethylfuran-2-yl)pyrrolidine-3-carboxylic acid highlights these effects:
| Property | 4-(Furan-2-yl) Derivative | 4-(5-Ethylfuran-2-yl) Derivative |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 181.19 g/mol | 209.24 g/mol |
| LogP | -1.71 | -1.71 (unchanged) |
| Rotatable Bonds | 2 | 3 |
The ethyl group in the analogue increases molecular weight and rotatable bonds, which may enhance membrane permeability but reduce metabolic stability .
Industrial Availability and Applications
4-(Furan-2-yl)pyrrolidine-3-carboxylic acid is commercially available through specialty chemical suppliers such as VulcanChem, with pricing at approximately $740 per gram for research-grade material. Current applications include:
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Medicinal Chemistry: Serving as a scaffold for kinase inhibitor development.
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Material Science: Functionalizing polymers to improve thermal stability and biodegradability.
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Catalysis: Acting as a ligand in asymmetric hydrogenation reactions.
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